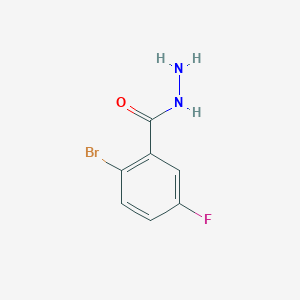

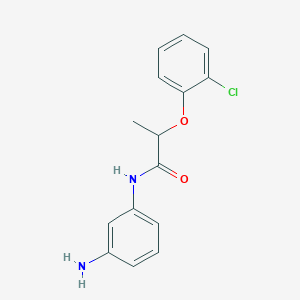

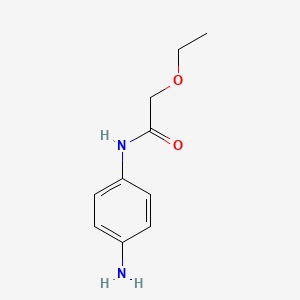

N-(3-Amino-4-methylphenyl)-2-methoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-Amino-4-methylphenyl)-2-methoxyacetamide is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals and dyes. It is particularly noted for its role in the production of azo disperse dyes and has been the subject of research due to its potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of N-(3-Amino-4-methylphenyl)-2-methoxyacetamide can be achieved through the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide. A novel Pd/C catalyst with high activity and selectivity has been developed, which facilitates the hydrogenation process in methanol and water, achieving a selectivity of 99.3% . This method represents a greener alternative to the traditional reduction with iron powder commonly used in the industry.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques such as FAB mass spectrometry, IR, and NMR spectroscopy. X-ray crystallography has also been employed to elucidate the structure of similar molecules, revealing the presence of intra- and intermolecular hydrogen bonds . These structural analyses are crucial for understanding the behavior of the compounds and their interactions at the molecular level.

Chemical Reactions Analysis

The chemical behavior of N-(3-Amino-4-methylphenyl)-2-methoxyacetamide in reactions is influenced by its functional groups. The amino and methoxy groups can participate in hydrogen bonding, which can affect the reactivity and stability of the compound. The synthesis of related compounds has shown that these functional groups are key in forming hydrogen bonds that can stabilize the molecular structure and influence the electronic properties of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-Amino-4-methylphenyl)-2-methoxyacetamide and related compounds are characterized by their spectroscopic data. The IR and NMR spectra provide information about the functional groups present and their chemical environment. The solubility in various solvents, melting points, and crystalline structure can also be determined through experimental studies. These properties are essential for the practical application of the compound in chemical synthesis and pharmaceutical development .

Applications De Recherche Scientifique

Applications in Anthelminthic Research

- Anthelminthic Spectrum: N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride, a compound related to N-(3-Amino-4-methylphenyl)-2-methoxyacetamide, has been identified as a potent anthelminthic agent. This compound has demonstrated activity against nematodes, filariae, and cestodes in rodents and shows high efficacy against hookworms and large roundworms in dogs (Wollweber et al., 1979).

Applications in Analgesic Research

- Analgesic Potency and Duration: A series of compounds, including those with a methoxyacetamide pharmacophore, have been synthesized and evaluated for their intravenous analgesic activity. Among these, certain derivatives have shown exceptional analgesic activity with short durations of action, making them suitable for short surgical procedures (Lalinde et al., 1990).

Applications in Anticancer Research

- Cytotoxic Activity Against Cancer Cell Lines: 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, which include N-(3-Amino-4-methylphenyl)-2-methoxyacetamide derivatives, have been designed, synthesized, and evaluated for their cytotoxic activity. They have shown promising cell growth inhibitory activity against various cancer cell lines (Dong et al., 2010).

Applications in Green Chemistry

- Catalytic Hydrogenation in Dye Production: N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate closely related to N-(3-Amino-4-methylphenyl)-2-methoxyacetamide, is used in the production of azo disperse dyes. A novel Pd/C catalyst has been developed for its efficient hydrogenation, highlighting its significance in green chemistry applications (Zhang Qun-feng, 2008).

Applications in Anticonvulsant Research

- Anticonvulsant Activities: Compounds like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which bear structural similarities to N-(3-Amino-4-methylphenyl)-2-methoxyacetamide, have been studied for their potential anticonvulsant activities. Some derivatives have demonstrated significant efficacy in anticonvulsant tests, comparable to standard drugs like phenytoin (Camerman et al., 2005).

Propriétés

IUPAC Name |

N-(3-amino-4-methylphenyl)-2-methoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-3-4-8(5-9(7)11)12-10(13)6-14-2/h3-5H,6,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUJAIRJOZFFIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589817 |

Source

|

| Record name | N-(3-Amino-4-methylphenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

946769-41-1 |

Source

|

| Record name | N-(3-Amino-4-methylphenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

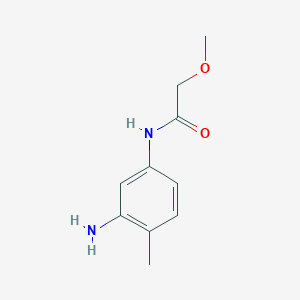

![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)

![{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1341546.png)